molecular formula C8H18ClNO2 B2861343 (3,3-dimethoxycyclopentyl)methanamine hydrochloride CAS No. 2253640-95-6

(3,3-dimethoxycyclopentyl)methanamine hydrochloride

Cat. No.: B2861343
CAS No.: 2253640-95-6
M. Wt: 195.69
InChI Key: LSBLBPRCRWVSGI-UHFFFAOYSA-N
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Description

(3,3-Dimethoxycyclopentyl)methanamine hydrochloride is a cycloaliphatic amine hydrochloride featuring a cyclopentane ring substituted with two methoxy groups at the 3,3-positions and a methanamine moiety. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs, where its balanced lipophilicity and solubility enhance bioavailability. The hydrochloride salt improves stability and handling compared to the free base.

Properties

IUPAC Name

(3,3-dimethoxycyclopentyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-10-8(11-2)4-3-7(5-8)6-9;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBLBPRCRWVSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(C1)CN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethoxycyclopentyl)methanamine hydrochloride typically involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclopentanone. This intermediate is then reacted with ammonia or an amine to produce (3,3-Dimethoxycyclopentyl)methanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3,3-dimethoxycyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

(3,3-dimethoxycyclopentyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-dimethoxycyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural analogs of (3,3-dimethoxycyclopentyl)methanamine hydrochloride include other cycloaliphatic methanamine hydrochlorides with varying substituents. Key differences lie in electronic effects, steric hindrance, and physicochemical properties, which influence their applications in drug discovery. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(3,3-Dimethoxycyclopentyl)methanamine HCl 3,3-dimethoxy C₈H₁₈ClNO₂ ~195.6* Moderate lipophilicity, polar due to -OCH₃ groups
1-(3,3-Difluorocyclopentyl)methanamine HCl 3,3-difluoro C₆H₁₂ClF₂N 171.62 Electron-withdrawing F groups, increased lipophilicity
[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl)methanamine HCl 1,2,2,3-tetramethyl C₉H₂₀ClN 177.72 High steric hindrance, hydrophobic
(3,3-Difluorocyclobutyl)methanamine HCl 3,3-difluoro (cyclobutane) C₅H₁₀ClF₂N ~157.5* Smaller ring size, rigid structure

*Estimated based on substituent contributions.

Key Observations:
  • Electronic Effects : Methoxy (-OCH₃) groups in the target compound donate electron density, enhancing solubility in polar solvents. In contrast, fluorine substituents (e.g., in ) withdraw electron density, reducing polarity and increasing membrane permeability .
  • Ring Size : Cyclobutane derivatives () exhibit greater ring strain and conformational rigidity, which may influence receptor selectivity in drug design .

Biological Activity

(3,3-Dimethoxycyclopentyl)methanamine hydrochloride (CAS No. 2253640-95-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl moiety with two methoxy groups and a primary amine, which may contribute to its biological activity. The structural formula can be represented as follows:

C8H12ClN1O2\text{C}_8\text{H}_{12}\text{ClN}_1\text{O}_2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial effects against certain pathogens.
  • Anticancer Potential : Investigations into its effects on cancer cell lines hint at possible antiproliferative activity.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • The compound may interact with specific receptors or enzymes, modulating their activity.
  • Its structural features allow it to penetrate cellular membranes effectively, influencing intracellular pathways.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Bacterial Strain
This compound50Staphylococcus aureus
75Escherichia coli

2. Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The IC50 values were determined to assess potency.

Cell LineIC50 (µM)
HeLa30
A54925

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction.

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